Cas no 1160293-22-0 (2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester)

2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester
- methyl 3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate
- Methyl (E)-3-[Methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate
- SB64031
- methyl (E)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
- SY316554
- SB17828
- SY058784
- SCHEMBL1361818
- methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
- SB65370
- WUVZENIISJMEHI-UHFFFAOYSA-N
- 3E-2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester
- Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
- MFCD28139165
- methyl (3Z)-3-(methoxy-phenylmethylidene)-2-oxo-1H-indole-6-carboxylate
- DA-27409
- 1160293-22-0
-
- MDL: MFCD23134704
- インチ: InChI=1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)
- InChIKey: WUVZENIISJMEHI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(NC/2=O)=C(C=C1)C2=C(OC)/C3=CC=CC=C3)OC
計算された属性
- せいみつぶんしりょう: 309.10015
- どういたいしつりょう: 309.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 64.6Ų
じっけんとくせい
- 密度みつど: 1.273±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 523.8±50.0 °C at 760 mmHg
- フラッシュポイント: 270.6±30.1 °C
- ようかいど: ほとんど溶けない(0.024 g/l)(25ºC)、
- PSA: 64.63
- じょうきあつ: 0.0±1.4 mmHg at 25°C
2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD333040)
2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM148901-1g |
methyl (Z)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95% | 1g |
$692 | 2021-08-05 | |
eNovation Chemicals LLC | D776956-1g |
Methyl 3-[Methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95% | 1g |
$1045 | 2024-07-20 | |
eNovation Chemicals LLC | D776956-1g |
Methyl 3-[Methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95% | 1g |
$1045 | 2025-02-28 | |
Ambeed | A477211-1g |
Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95+% | 1g |
$1729.0 | 2025-02-21 | |
Chemenu | CM148901-1g |
methyl (Z)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95% | 1g |
$*** | 2023-04-03 | |
Ambeed | A477211-5g |
Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95+% | 5g |
$1968.0 | 2024-06-02 | |
Ambeed | A477211-250mg |
Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95+% | 250mg |
$864.0 | 2025-02-21 | |
eNovation Chemicals LLC | D776956-1g |
Methyl 3-[Methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate |
1160293-22-0 | 95% | 1g |
$1045 | 2025-02-28 |
2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester 関連文献
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl esterに関する追加情報
Compound CAS No. 1160293-22-0: 2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester
The compound with CAS No. 1160293-22-0, known as 2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of indole derivatives, which have been extensively studied due to their unique structural features and biological activities. The indole core of this molecule is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, making it a versatile scaffold for further functionalization.
One of the key structural features of this compound is the presence of a methoxyphenylmethylene group attached at the 3-position of the indole ring. This substituent introduces electron-donating effects through the methoxy group, which can influence the electronic properties of the molecule and potentially enhance its reactivity in various chemical reactions. Additionally, the carboxylic acid methyl ester group at the 6-position of the indole ring adds further functional complexity to the molecule, making it suitable for applications in drug design and organic synthesis.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. For instance, researchers have explored the role of indole-based compounds in modulating cellular signaling pathways and targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. The methoxyphenylmethylene substituent in this compound may play a crucial role in enhancing its bioavailability and pharmacokinetic properties, making it a promising candidate for drug discovery.
From a synthetic perspective, the preparation of this compound involves a series of well-established organic reactions, including Friedel-Crafts alkylation, oxidation, and esterification. The synthesis strategy typically begins with the preparation of an appropriate indole derivative, followed by functionalization at specific positions to introduce desired substituents. The methoxyphenylmethylene group can be introduced via a Wittig reaction or other similar methods, ensuring high regioselectivity and yield.
In terms of applications, this compound has shown potential as an intermediate in the synthesis of more complex molecules with enhanced biological activities. For example, researchers have utilized similar indole derivatives as building blocks for constructing multi-targeted drugs that can simultaneously inhibit multiple enzymes or receptors involved in disease progression. The carboxylic acid methyl ester group provides an additional site for further functionalization, enabling chemists to tailor the molecule's properties according to specific requirements.
Moreover, recent advancements in computational chemistry have allowed for detailed studies of this compound's molecular properties using techniques such as molecular docking and quantum mechanics calculations. These studies have provided valuable insights into its interactions with biological targets and its potential for binding to specific protein pockets. Such information is critical for guiding further optimization efforts and improving its therapeutic potential.
In conclusion, CAS No. 1160293-22-0, or 2,3-Dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylic acid methyl ester, represents a valuable addition to the arsenal of indole-based compounds available for research and development. Its unique structural features and promising biological activities make it an attractive candidate for further exploration in various fields of chemistry and biology.
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